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Compound of Interest

Compound Name: 2-Fluorobenzyl chloride

Cat. No.: B167059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Fluorobenzyl chloride (CAS No. 345-35-7), a key intermediate in pharmaceutical synthesis

and material science. This document presents its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols

and a visual workflow for data acquisition.

Chemical Structure and Properties
IUPAC Name: 1-(chloromethyl)-2-fluorobenzene

Synonyms: α-Chloro-2-fluorotoluene

CAS Number: 345-35-7[1]

Molecular Formula: C₇H₆ClF[1]

Molecular Weight: 144.57 g/mol [1]

Appearance: Colorless to light yellow liquid

Density: 1.216 g/mL at 25 °C[1]

Boiling Point: 86 °C at 40 mmHg[1]
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Spectroscopic Data
The following sections detail the NMR, IR, and MS data for 2-Fluorobenzyl chloride, providing

critical information for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data for 2-Fluorobenzyl chloride are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 2-Fluorobenzyl Chloride

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.5 m - Aromatic (1H)

~7.3 m - Aromatic (2H)

~7.1 m - Aromatic (1H)

4.75 s - -CH₂Cl

Data interpreted from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data for 2-Fluorobenzyl Chloride

Chemical Shift (δ) ppm Assignment

~160 (d, J ≈ 245 Hz) C-F

~131 (d, J ≈ 4 Hz) Aromatic C-H

~130 (d, J ≈ 8 Hz) Aromatic C-H

~125 (d, J ≈ 2 Hz) Aromatic C-H

~124 (d, J ≈ 15 Hz) Aromatic C-Cl

~115 (d, J ≈ 22 Hz) Aromatic C-H

~39 (d, J ≈ 2 Hz) -CH₂Cl
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Note: Precise chemical shifts and coupling constants may vary depending on the solvent and

spectrometer frequency. The presented data is a representative example.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for 2-Fluorobenzyl chloride are presented below.

Table 3: IR Spectroscopic Data for 2-Fluorobenzyl Chloride

Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2960 Medium Aliphatic C-H stretch

~1610, 1585, 1495, 1455 Strong
Aromatic C=C skeletal

vibrations

~1230 Strong C-F stretch

~760 Strong C-Cl stretch

~720 Strong
Ortho-disubstituted benzene

ring bend

Data interpreted from publicly available spectra.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The key mass-to-charge ratio (m/z) peaks for 2-Fluorobenzyl chloride are

listed below.

Table 4: Mass Spectrometry Data for 2-Fluorobenzyl Chloride
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m/z Relative Intensity Assignment

144/146 Moderate
[M]⁺ (Molecular ion, showing

isotopic pattern for Cl)

109 High [M - Cl]⁺

91 Low [C₇H₇]⁺ (Tropylium ion)

Data interpreted from publicly available spectra and fragmentation patterns of similar

compounds.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluorobenzyl chloride in 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean 5 mm NMR

tube.

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical

parameters include a 30° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

higher sample concentration (50-100 mg) and a larger number of scans may be necessary to

achieve a good signal-to-noise ratio.

Data Processing: Process the acquired data by applying a Fourier transform, phase

correction, and baseline correction. Reference the chemical shifts to the residual solvent

peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy (Neat Liquid) Protocol
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Sample Preparation: Place one drop of neat 2-Fluorobenzyl chloride onto the surface of a

clean, dry salt plate (e.g., NaCl or KBr).

Cell Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to

spread into a thin film between the plates.

Data Acquisition: Mount the salt plate assembly in the spectrometer's sample holder. Record

a background spectrum of the empty beam path. Then, acquire the sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (Electron Ionization) Protocol
Sample Introduction: Introduce a small amount of the liquid sample into the mass

spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For

direct insertion, the sample is vaporized in the ion source.

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV) to induce ionization and fragmentation.

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-

charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the separated ions and record their abundance to generate the mass

spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Fluorobenzyl chloride.
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Caption: Workflow for Spectroscopic Analysis of 2-Fluorobenzyl Chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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